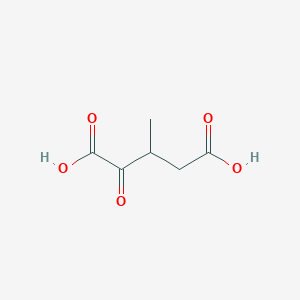

3-Methyl-2-oxopentanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O5 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

3-methyl-2-oxopentanedioic acid |

InChI |

InChI=1S/C6H8O5/c1-3(2-4(7)8)5(9)6(10)11/h3H,2H2,1H3,(H,7,8)(H,10,11) |

InChI Key |

BJQIUPTURRAODO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Roles of 3 Methyl 2 Oxopentanedioic Acid

Biosynthetic Mechanisms of 3-Methyl-2-oxopentanedioic Acid

The primary route for the formation of this compound is through the transamination of L-isoleucine. This reaction is a key step in the catabolism of this essential amino acid.

Enzymatic Formation from L-Isoleucine by Branched-Chain Aminotransferases (BCAT)

The biosynthesis of this compound is primarily catalyzed by a class of enzymes known as branched-chain aminotransferases (BCATs). nih.govnih.gov These enzymes facilitate the reversible transfer of an amino group from L-isoleucine to an α-keto acid, most commonly α-ketoglutarate. nih.govresearchgate.net This transamination reaction yields L-glutamate and (3S)-3-methyl-2-oxopentanoate. researchgate.netbiocyc.org

The reaction can be summarized as follows: L-isoleucine + α-ketoglutarate ⇌ (3S)-3-methyl-2-oxopentanoate + L-glutamate biocyc.org

BCATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes and are found in various organisms, including bacteria, plants, and animals. nih.gov In humans, there are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov While both have similar substrate specificities, they exhibit different tissue distributions and protein functions. nih.gov The reversible nature of the reaction catalyzed by BCATs allows them to participate in both the catabolism and biosynthesis of BCAAs. nih.gov

Substrate Specificity and Isotopic Labeling Studies in Biosynthesis

Branched-chain aminotransferases exhibit a degree of substrate specificity, with a preference for the branched-chain amino acids leucine, isoleucine, and valine, and their corresponding α-keto acids. frontiersin.orgnih.gov However, the specificity is not absolute, and these enzymes can catalyze transamination reactions with other amino and keto acids. frontiersin.org For instance, studies on BCAT from Thermoproteus tenax have shown that a single amino acid substitution in the active site can significantly alter its substrate specificity for α-ketoglutarate. frontiersin.orgexeter.ac.uk

Isotopic labeling studies have been instrumental in elucidating the biosynthetic and catabolic pathways of amino acids. researchgate.netiastate.edu In the context of this compound, labeling studies with stable isotopes like ¹³C and ¹⁵N can trace the metabolic fate of L-isoleucine and the incorporation of its carbon and nitrogen atoms into various metabolites. nih.govgu.senih.gov These techniques are crucial for understanding the flux through metabolic pathways and identifying the origin of different atoms within a molecule. researchgate.netgu.se

Catabolic Pathways and Subsequent Metabolic Transformations of this compound

Once formed, this compound is committed to a catabolic pathway that ultimately feeds into central energy metabolism.

Oxidative Decarboxylation by the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The primary catabolic fate of this compound is its irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC). wikipedia.orghealthmatters.io This multi-enzyme complex is a critical control point in BCAA catabolism. nih.gov The BCKDC catalyzes the conversion of the α-keto acids derived from leucine, isoleucine, and valine into their respective acyl-CoA derivatives. wikipedia.org

Specifically, the BCKDC acts on (S)-3-methyl-2-oxopentanoate, along with 4-methyl-2-oxopentanoate (B1228126) and 3-methyl-2-oxobutanoate. ebi.ac.uk The reaction involves the decarboxylation of the α-keto acid and the subsequent formation of an acyl-CoA ester. In the case of this compound, the product is α-methylbutyryl-CoA. wikipedia.org This reaction requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+. wikipedia.org

A deficiency in the BCKDC complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD). nih.govhealthmatters.iohmdb.ca

Downstream Metabolic Fates and Product Identification

The product of the BCKDC-catalyzed reaction, α-methylbutyryl-CoA, is further metabolized through a series of reactions. These subsequent steps ultimately lead to the formation of acetyl-CoA and propionyl-CoA. Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂ and water, contributing to cellular energy production. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another intermediate of the citric acid cycle.

Interconnections within Central Metabolic Networks

The metabolism of this compound is intricately linked to several central metabolic pathways. The catabolism of this compound directly feeds into the citric acid cycle through the production of acetyl-CoA and succinyl-CoA. mdpi.com This connection highlights the role of branched-chain amino acid degradation in providing substrates for energy production.

The following table provides a summary of the key enzymes and reactions in the metabolism of this compound.

| Step | Enzyme | Substrate(s) | Product(s) |

| Biosynthesis | |||

| Transamination | Branched-Chain Aminotransferase (BCAT) | L-isoleucine, α-ketoglutarate | (3S)-3-methyl-2-oxopentanoate, L-glutamate |

| Catabolism | |||

| Oxidative Decarboxylation | Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | (S)-3-methyl-2-oxopentanoate, CoA, NAD⁺ | α-methylbutyryl-CoA, CO₂, NADH, H⁺ |

Relationship with the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

3-Methyl-2-oxopentanoic acid is not a direct intermediate of the Tricarboxylic Acid (TCA) cycle, but its metabolism is intricately linked to this central energy-producing pathway. The formation of 3-methyl-2-oxopentanoic acid from the branched-chain amino acid (BCAA) isoleucine is a transamination reaction that consumes α-ketoglutarate, a key intermediate of the TCA cycle. rupahealth.com This process is reversible and catalyzed by branched-chain aminotransferases.

Under normal physiological conditions, 3-methyl-2-oxopentanoic acid is further catabolized by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.orgnih.gov This irreversible reaction converts it into α-methylbutyryl-CoA, which can eventually be metabolized to intermediates that enter the TCA cycle, such as succinyl-CoA and acetyl-CoA, thus contributing to cellular energy production.

In certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDC enzyme leads to the accumulation of branched-chain ketoacids, including 3-methyl-2-oxopentanoic acid. rupahealth.comnih.gov Elevated concentrations of this keto acid can drive the transamination reaction in reverse, leading to the excessive consumption and depletion of the TCA cycle intermediate α-ketoglutarate. This sequestration of α-ketoglutarate can impair the flux of the TCA cycle, compromising the cell's capacity for aerobic respiration and ATP synthesis. rupahealth.com This disruption in energy metabolism is a significant contributor to the pathophysiology observed in such diseases.

Crosstalk with Glutamate (B1630785) and Nitrogen Metabolism

The metabolism of 3-methyl-2-oxopentanoic acid is fundamentally linked to glutamate and the broader network of nitrogen metabolism through the action of branched-chain aminotransferase (BCAT) enzymes. The primary reaction involves the transfer of an amino group from isoleucine to α-ketoglutarate, which yields 3-methyl-2-oxopentanoic acid and L-glutamate. rupahealth.com

This reaction serves two critical functions:

Initiation of Isoleucine Catabolism: It is the first step in breaking down isoleucine for energy or other biosynthetic purposes. rupahealth.com

Nitrogen Shuttling: It represents a key node in nitrogen balance, as glutamate is a central molecule for collecting and donating amino groups for the synthesis of other amino acids and nitrogenous compounds.

The accumulation of 3-methyl-2-oxopentanoic acid, as seen in conditions like MSUD, can significantly impact nitrogen homeostasis. The high concentration of this keto acid can lead to a substantial depletion of the brain's glutamate pool. rupahealth.com This, in turn, reduces the availability of glutamate for the synthesis of other important molecules, including the neurotransmitter GABA and the antioxidant glutathione, and affects the malate-aspartate shuttle, further compromising energy metabolism.

Comparative Metabolism of 3-Methyl-2-oxopentanoic Acid Across Biological Systems

Mammalian Metabolic Dynamics

In mammals, 3-methyl-2-oxopentanoic acid is an endogenous metabolite derived exclusively from the catabolism of the essential amino acid isoleucine. nih.govmedchemexpress.com The initial step occurs primarily in skeletal muscle, where the BCAT enzyme converts isoleucine to its corresponding α-keto acid. This keto acid is then transported to other tissues, particularly the liver, for further degradation.

The key regulatory step in its catabolism is the oxidative decarboxylation catalyzed by the mitochondrial BCKDC. wikipedia.org The activity of this complex is tightly regulated and crucial for preventing the toxic accumulation of branched-chain keto acids.

A deficiency in the BCKDC complex is the genetic basis for Maple Syrup Urine Disease (MSUD). In individuals with MSUD, the inability to break down 3-methyl-2-oxopentanoic acid and other BCAAs leads to their accumulation in blood, urine, and cerebrospinal fluid, causing severe neurological damage and metabolic crisis. nih.gov Consequently, 3-methyl-2-oxopentanoic acid serves as a critical clinical biomarker for the diagnosis and monitoring of MSUD. foodb.canih.gov

Table 1: Key Enzymes in Mammalian Metabolism of 3-Methyl-2-oxopentanoic Acid

| Enzyme | Abbreviation | Location | Reaction Catalyzed | Metabolic Significance |

| Branched-Chain Aminotransferase | BCAT | Cytosol, Mitochondria | Isoleucine + α-ketoglutarate ↔ 3-Methyl-2-oxopentanoic acid + Glutamate | Links BCAA metabolism with the TCA cycle and nitrogen balance. |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDC | Mitochondria | 3-Methyl-2-oxopentanoic acid + NAD⁺ + CoA → α-Methylbutyryl-CoA + NADH + H⁺ + CO₂ | Irreversible, rate-limiting step in BCAA catabolism; deficient in MSUD. wikipedia.org |

Microbial Metabolism and Biotransformation Pathways

3-Methyl-2-oxopentanoic acid is a metabolite found in a wide range of microorganisms, including bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae. foodb.canih.gov Its metabolic pathways in microbes are analogous to those in mammals, primarily involving the synthesis and degradation of branched-chain amino acids.

Microbes utilize BCAT enzymes to produce 3-methyl-2-oxopentanoic acid from isoleucine, linking amino acid metabolism to central carbon pathways via α-ketoglutarate. genome.jp The BCKDC complex is also present in many bacteria and yeasts, where it catabolizes the keto acid. wikipedia.org In some bacteria, the products of this pathway are used not only for energy but also for the synthesis of branched-chain fatty acids, which are important components of their cell membranes. wikipedia.org The study of these microbial pathways is relevant for applications in biotechnology, including the production of flavor compounds and specialty chemicals.

Roles in Plant Metabolic Systems

In plants, the metabolism of branched-chain amino acids and their corresponding keto acids, including 3-methyl-2-oxopentanoic acid, is compartmentalized and plays diverse roles in development and defense. The synthesis of BCAAs occurs in plastids, while their catabolism is thought to be initiated in mitochondria, where the BCKDC is located. oup.comresearchgate.net

BCAT enzymes are central to this process, catalyzing the reversible conversion of isoleucine to 3-methyl-2-oxopentanoic acid. oup.com This allows plants to flexibly manage their BCAA pools for protein synthesis or for catabolic purposes. The catabolism of BCAAs can serve as an alternative respiratory substrate, particularly under energy-limited conditions such as prolonged darkness, providing electrons to the mitochondrial electron transport chain. nih.govnih.gov

Furthermore, there is emerging evidence that BCAA-derived metabolites, including 3-methyl-2-oxovaleric acid, may play a role in plant defense mechanisms against pests and pathogens. researchgate.netresearchgate.net For instance, the compound has been shown to exhibit toxic effects against the pine wood nematode (Bursaphelenchus xylophilus), suggesting its involvement in the plant's chemical defense arsenal. researchgate.net

Enzymatic Interactions and Reaction Mechanisms of 3 Methyl 2 Oxopentanedioic Acid

Structural Biology of Enzyme-Compound Complexes

The three-dimensional architecture of enzyme-ligand interactions provides critical insights into the molecular basis of substrate recognition, catalysis, and inhibition. For 3-Methyl-2-oxopentanedioic acid, a derivative of the key metabolic intermediate 2-oxoglutarate (2-OG), understanding its binding to enzymatic targets is crucial. Techniques such as X-ray crystallography and computational modeling have been instrumental in elucidating the precise nature of these interactions at an atomic level.

X-ray Crystallographic Analysis of Enzyme-3-Methyl-2-oxopentanedioic Acid Interactions

X-ray crystallography offers a powerful method for visualizing the static-state binding of a ligand within an enzyme's active site. Analysis of crystal structures reveals the specific orientation of the ligand, the key amino acid residues involved in the interaction, and the network of forces, such as hydrogen bonds and metal coordination, that stabilize the complex.

A significant example is the crystallographic analysis of this compound in complex with human aspartate/asparagine-β-hydroxylase (AspH), a 2-oxoglutarate-dependent oxygenase. rsc.org AspH is a crucial enzyme involved in post-translational modifications, and its activity is dependent on the binding of 2-OG and a metal cofactor. The study aimed to explore how derivatives of 2-OG, including this compound, function as alternative cosubstrates or inhibitors.

The crystal structure of AspH bound to (R)-3-Methyl-2-oxopentanedioic acid was solved to a high resolution, providing a detailed snapshot of the binding mode. rsc.org The analysis revealed that the (R)-enantiomer of the compound predominantly occupies the active site. The electron density maps clearly supported the conformation of the (R)-isomer over the (S)-isomer, as indicated by lower B-factors for the atoms of the (R)-enantiomer upon refinement. rsc.org This stereoselectivity is a critical determinant of the compound's biological activity within the chiral environment of the enzyme's active site.

The binding of (R)-3-Methyl-2-oxopentanedioic acid in the AspH active site closely mimics that of the natural substrate, 2-oxoglutarate. The compound's carboxyl groups engage in crucial interactions with the enzyme and the essential metal cofactor, typically iron or manganese, which is characteristic of 2-OG-dependent dioxygenases. rsc.org

Table 1: Crystallographic Data for AspH in complex with (R)-3-Methyl-2-oxopentanedioic Acid

| Parameter | Value |

|---|---|

| PDB ID | 6YYV |

| Enzyme | Human Aspartate/asparagine-β-hydroxylase (AspH) |

| Ligand | (R)-3-Methyl-2-oxopentanedioic acid |

| Resolution (Å) | 2.11 |

| R-merge | 0.185 |

| Data Source | Synchrotron (DLS I03) |

Data sourced from The Royal Society of Chemistry. rsc.org

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Complementing the static images from crystallography, computational modeling and molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with an enzyme over time. These techniques are invaluable for predicting binding affinities, exploring conformational changes, and understanding the stability of enzyme-ligand complexes.

Studies on analogues of 2-oxoglutaric acid (2-OG) interacting with the transcriptional regulator NtcA serve as an excellent model for the computational approaches used to study such compounds. rsc.orgresearchgate.net NtcA's function is regulated by its binding to 2-OG, making it a key sensor of the carbon-to-nitrogen balance in cyanobacteria. Researchers have used probes with varying carbon chain lengths to assess the structural requirements for binding and signaling. rsc.org

MD simulations of these complexes typically involve several key steps:

System Setup: The crystal structure of the enzyme-ligand complex is placed in a simulated aqueous environment, often with added ions to mimic physiological conditions.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and allowed to equilibrate, ensuring the solvent and protein structure are stable. rsc.org

Production Run: Long-duration simulations (on the nanosecond scale) are performed to collect data on the trajectory of all atoms in the system. rsc.org

From these simulations, several important parameters can be calculated:

Binding Free Energy (ΔGbind): This value indicates the affinity of the ligand for the enzyme. For instance, in studies of 2-OG analogues with NtcA, derivatives with altered carbon skeletons showed a significantly weaker binding energy compared to 2-OG, highlighting the importance of the molecule's specific length for optimal interaction. rsc.org

Interaction Analysis: The simulations reveal the dynamic network of hydrogen bonds and salt bridges that stabilize the ligand in the binding pocket. For example, the two carboxyl groups of 2-OG form crucial salt bridges with arginine residues (Arg88 and Arg129) in NtcA. rsc.orgresearchgate.net Computational models can predict how the modified structure of an analogue like this compound might alter this interaction network.

Conformational Stability: MD simulations can show whether a ligand remains stably bound in its initial pose or if it undergoes significant conformational changes, which can affect its activity. The stability of the enzyme-ligand complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation.

Table 2: Key Parameters in Molecular Dynamics Simulations of Ligand-Enzyme Binding

| Parameter | Description | Typical Application |

|---|---|---|

| Binding Free Energy (ΔGbind) | Quantifies the strength of the interaction between the ligand and the enzyme. | Comparing the binding affinity of different ligands or mutants. rsc.org |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs that stabilize the complex. | Understanding the key residues for ligand recognition. rsc.orgresearchgate.net |

| Salt Bridges | Highlights electrostatic interactions between charged groups on the ligand and enzyme. | Crucial for the binding of dicarboxylic acids like 2-OG and its derivatives. rsc.org |

| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions, indicating the stability of the complex. | Assessing whether the ligand maintains a stable binding pose. |

This table represents a summary of common parameters used in computational studies. rsc.orgresearchgate.net

Through these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships that govern the interaction of this compound and related compounds with their enzymatic targets, guiding the design of new molecular probes or inhibitors. researchgate.netmolbnl.it

Analytical Research Methodologies for 3 Methyl 2 Oxopentanedioic Acid

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis in Biological Matrices

Spectroscopic methods are at the forefront of metabolomic research, offering high sensitivity and structural elucidation capabilities for compounds like 3-methyl-2-oxopentanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the comprehensive analysis of metabolites in biological fluids. ehu.es In the context of metabolomics, NMR provides detailed structural information, enabling the identification and quantification of a wide array of compounds, including this compound, within a single experiment. ehu.esnih.gov

Metabolomic studies frequently employ a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to resolve the complex mixtures found in biological samples. gre.ac.uk Standard 1D ¹H NMR spectra provide a rapid overview of the metabolic profile, while 2D techniques such as J-resolved (JRES), Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used for unambiguous metabolite identification by revealing proton-proton and proton-carbon correlations. nih.govgre.ac.uk The identification process often involves comparing the acquired spectral data with reference data from comprehensive metabolite databases like the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). nih.govbmrb.io

For instance, the ¹H NMR spectrum of a related compound, (3S)-3-methyl-2-oxopentanoic acid, in water at pH 7.00 shows characteristic chemical shifts that can be used for its identification. nih.gov The availability of such reference spectra is crucial for the accurate annotation of metabolites in complex biological matrices.

Mass Spectrometry-Based Approaches (GC-MS, LC-MS) for Detection and Identification

Mass spectrometry (MS), often coupled with chromatographic separation techniques, offers unparalleled sensitivity and selectivity for the analysis of organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has long been a cornerstone of organic acid analysis in clinical and research settings. nih.gov It provides high separation efficiency and specificity. nih.gov However, a significant drawback is the requirement for derivatization to make the non-volatile organic acids amenable to gas chromatography. nih.gov This derivatization step can be laborious and time-consuming. nih.gov Despite this, GC-MS remains a valuable tool, and established methods exist for the analysis of a wide range of organic acids, including those structurally similar to this compound. uah.edunih.gov For example, a GC-MS method for targeted metabolomics can identify and quantify numerous metabolites after silylation. uah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a powerful alternative to GC-MS for organic acid analysis, largely because it often circumvents the need for derivatization. nih.govnih.gov This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov LC-MS/MS, in particular, provides enhanced selectivity and is widely used for the quantitative analysis of organic acids in complex matrices like urine and plasma. nih.govzivak.comgoogle.com

A study developing a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method for diagnosing inborn errors of metabolism demonstrated its superiority over traditional GC-MS methods for the analysis of 24 organic acids. nih.gov This method featured simple sample preparation and a short experimental time. nih.gov Similarly, LC-MS/MS methods have been specifically developed for the quantitation of related compounds like 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma, highlighting the adaptability of this technique. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from other components in a biological sample prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic acids. The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and detector settings.

For the analysis of α-keto acids, reversed-phase HPLC with a C18 column is commonly employed. researchgate.nettandfonline.com Detection is often achieved using a UV detector after pre-column derivatization to enhance the chromophoric properties of the analytes. researchgate.nettandfonline.comresearchgate.netdoaj.org For instance, a method using meso-stilbenediamine as a derivatizing reagent allowed for the determination of seven α-keto acids with UV detection at 255 nm. researchgate.nettandfonline.com Another method utilized 4-nitro-1,2-phenylenediamine for the derivatization of α-oxoaldehydes and α-oxoacids. researchgate.netdoaj.org

The validation of an HPLC method is crucial to ensure its reliability and accuracy. This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Example of HPLC Method Parameters for α-Keto Acid Analysis

| Parameter | Value |

| Column | Zorbax C18 (4.6 x 150 mm) researchgate.net |

| Mobile Phase | Methanol-water-acetonitrile-tetrahydrofuran (38.4:60:1:0.6, v/v/v/v) researchgate.nettandfonline.com |

| Flow Rate | 1 mL/min researchgate.net |

| Detection | UV at 255 nm researchgate.nettandfonline.com |

| Derivatizing Agent | meso-stilbenediamine researchgate.nettandfonline.com |

Table 2: Performance Characteristics of a Validated HPLC Method for α-Keto Acids researchgate.nettandfonline.com

| Parameter | Range |

| Linearity | 0.2 to 100 µg/mL |

| Limit of Detection (LOD) | 0.07–0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.21–0.6 µg/mL |

Enantiomeric Separation and Quantification of (S)- and (R)-3-Methyl-2-oxopentanedioic Acid

Since this compound is a chiral molecule, the separation and quantification of its individual enantiomers, (S)- and (R)-forms, is often necessary to understand its specific biological roles. The separation of enantiomers, a process known as resolution, is challenging because they have identical physical properties. libretexts.org

A common strategy for resolving enantiomers is to react the racemic mixture with a pure chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have been successfully used for the separation of underivatized amino acid enantiomers. While specific methods for this compound are not extensively documented, the principles applied to similar compounds are transferable.

Development and Application of Enzyme Assays in Research

Enzyme assays are fundamental tools for studying the activity of enzymes that produce or consume this compound. These assays are crucial for understanding metabolic pathways and for the discovery of enzyme inhibitors.

The development of an enzyme assay typically involves monitoring either the consumption of a substrate or the formation of a product over time. For enzymes involved in the metabolism of α-keto acids, spectrophotometric assays are commonly used. These assays often couple the primary enzymatic reaction to a secondary reaction that produces a colored or fluorescent product, allowing for continuous monitoring of the reaction rate.

For example, the activity of an aldolase (B8822740) can be assayed by coupling the reaction to lactate (B86563) dehydrogenase (LDH) and monitoring the oxidation of NADH at 340 nm. nih.gov The assay mixture would typically contain the substrate, the enzyme, a divalent metal ion cofactor if required, NADH, and the coupling enzyme (LDH). nih.gov

The development of high-throughput enzyme assays is particularly important for screening large libraries of potential inhibitors. nih.gov These assays are often designed for use in microplate format to increase throughput. nih.gov

Table 3: Components of a Typical Coupled Enzyme Assay nih.gov

| Component | Purpose |

| Substrate (e.g., 4-hydroxy-4-methyl-2-oxoglutarate) | The molecule acted upon by the primary enzyme |

| Enzyme (e.g., Aldolase) | The catalyst for the primary reaction |

| Divalent Metal Ion (e.g., Mg²⁺) | Cofactor for the enzyme |

| NADH | Co-substrate for the coupling enzyme |

| Coupling Enzyme (e.g., Lactate Dehydrogenase) | Catalyzes the secondary, signal-producing reaction |

| Buffer (e.g., HEPES) | Maintains a stable pH |

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental techniques for measuring enzyme activity. They offer sensitive and often continuous monitoring of reaction progress.

Spectrophotometric Assays

These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds. For enzymes acting on α-keto acids like this compound, a common strategy is to monitor the consumption or production of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov NADH absorbs light strongly at 340 nm, whereas its oxidized form, NAD+, does not. jci.org

For instance, the activity of a dehydrogenase enzyme that uses this compound as a substrate can be determined by measuring the increase in absorbance at 340 nm as NAD+ is reduced to NADH. jci.org Conversely, if the enzyme catalyzes the oxidation of a substrate using NADH, the activity can be measured by the decrease in absorbance at 340 nm. researchgate.net

Another spectrophotometric approach involves derivatization of the α-keto acid product. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the keto group to form a colored product, a 2,4-dinitrophenylhydrazone, which can be quantified by measuring its absorbance at a specific wavelength, typically around 520 nm. researchgate.netfrontiersin.org

Fluorometric Assays

Fluorometric assays are generally more sensitive than spectrophotometric methods. apexbt.com These assays measure the fluorescence emitted by a product formed during the enzymatic reaction. One common method involves a coupled enzymatic reaction that produces a fluorescent compound like resorufin. dojindo.com For example, the determination of an α-keto acid can be linked to a series of reactions that ultimately lead to the oxidation of a non-fluorescent substrate to a highly fluorescent product. apexbt.comcellbiolabs.com The rate of fluorescence increase is directly proportional to the enzyme activity.

Another fluorometric strategy is the derivatization of the α-keto acid with a fluorescent tag. Reagents such as o-phenylenediamine (B120857) can be used to derivatize α-keto acids, yielding a fluorescent product that can be quantified. researchgate.net

Table 1: Comparison of Spectrophotometric and Fluorometric Assay Principles for α-Keto Acids

| Assay Type | Principle | Detection Method | Common Wavelengths | Advantages | Disadvantages |

| Spectrophotometric (NADH-linked) | Measures the change in absorbance of NADH. nih.gov | UV-Vis Spectrophotometer | 340 nm jci.org | Continuous, widely applicable. | Lower sensitivity, potential interference from other NADH-utilizing enzymes. |

| Spectrophotometric (Derivatization) | The α-keto acid reacts with a chromogenic reagent. researchgate.net | UV-Vis Spectrophotometer | ~520 nm for DNPH derivatives researchgate.net | Good for endpoint assays. | Often requires stopping the reaction, less suitable for kinetic studies. |

| Fluorometric (Coupled Enzyme) | The reaction is linked to another that produces a fluorescent molecule. mybiosource.com | Fluorometer/Plate Reader | Ex/Em: ~535/587 nm (Resorufin) apexbt.com | High sensitivity, suitable for high-throughput screening. | Can be complex to set up, requires specific coupling enzymes. |

| Fluorometric (Derivatization) | The α-keto acid reacts with a fluorogenic reagent. researchgate.net | Fluorometer/Plate Reader | Varies with the reagent used. | High sensitivity. | May require a separate derivatization step after the enzymatic reaction. |

Coupled Enzyme Systems for Indirect Determination

Coupled enzyme systems are a powerful tool for the indirect determination of compounds like this compound, especially when a direct assay is not available or convenient. researchgate.net In this approach, the product of the primary enzymatic reaction becomes the substrate for a second, indicator enzyme. researchgate.net This second reaction is designed to produce a readily measurable signal, such as a change in absorbance or fluorescence. researchgate.net

A classic example of a coupled enzyme assay involves the production of pyruvate (B1213749), which is then measured. cellbiolabs.com For instance, if the enzymatic reaction involving this compound produces glutamate (B1630785), the glutamate can be measured using glutamate dehydrogenase, which converts it to α-ketoglutarate while reducing NAD+ to NADH. The increase in NADH is then monitored spectrophotometrically at 340 nm.

Similarly, if the primary reaction produces an α-keto acid, it can be measured using a dehydrogenase as the coupling enzyme. researchgate.net For example, the production of α-ketoglutarate can be coupled to the (R)-2-hydroxyglutarate dehydrogenase reaction, which consumes NADH. researchgate.net The decrease in absorbance at 340 nm is proportional to the amount of α-ketoglutarate produced in the primary reaction.

The design of a coupled enzyme assay requires careful consideration of several factors:

The coupling enzyme must not be rate-limiting.

The substrates for the coupling reaction must be present in excess.

The pH and temperature optima of both enzymes should be compatible.

Table 2: Example of a Theoretical Coupled Enzyme Assay for an Enzyme Producing this compound

| Component | Purpose | Example Concentration |

| Primary Substrate | Substrate for the enzyme of interest. | Varies |

| Enzyme of Interest | The enzyme whose activity is being measured. | Limiting amount |

| Coupling Enzyme (e.g., a specific dehydrogenase) | Converts this compound to a product while consuming NADH. | Excess activity |

| NADH | Co-substrate for the coupling enzyme; its consumption is monitored. | Saturating concentration |

| Buffer | Maintains optimal pH for both enzymes. | e.g., 50 mM Potassium Phosphate, pH 7.5 |

| Dithiothreitol (DTT) | May be included to maintain enzyme stability. | 1-2 mM jci.org |

Research on 3 Methyl 2 Oxopentanedioic Acid As a Metabolic Biomarker

Investigations into its Biomarker Potential in Metabolic Disorders

3-Methyl-2-oxopentanedioic acid, also known as 3-methyl-2-oxovaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. rupahealth.com Its role as a biomarker is most prominently studied in the context of branched-chain ketoacidurias, particularly Maple Syrup Urine Disease (MSUD). medscape.comcocukmetabolizma.com MSUD is an autosomal recessive inherited metabolic disorder caused by a deficiency in the activity of the branched-chain alpha-ketoacid dehydrogenase (BCKAD) complex. nih.govwikipedia.org This enzyme complex is responsible for the oxidative decarboxylation of the branched-chain alpha-keto acids (BCKAs) that are formed from the initial breakdown of the BCAAs: leucine, isoleucine, and valine. medscape.comresearchgate.net

In individuals with MSUD, the impaired function of the BCKAD complex leads to the accumulation of BCAAs and their corresponding toxic keto-acid by-products in the blood, urine, and other tissues. wikipedia.orgresearchgate.nethmdb.ca Specifically, the blockage in the isoleucine breakdown pathway results in elevated levels of 3-methyl-2-oxovaleric acid. rupahealth.com The measurement of this and other BCKAs is therefore a hallmark for the diagnosis and monitoring of MSUD. rupahealth.comhealthmatters.io

The pathophysiology of MSUD involves significant neurotoxicity, and the accumulation of BCKAs, including 3-methyl-2-oxovaleric acid, is a major contributing factor. researchgate.nethealthmatters.io In MSUD, the brain concentration of these ketoacids can increase by 10- to 20-fold. hmdb.ca This buildup leads to a range of severe neurological symptoms, especially during metabolic crises, which can include encephalopathy, seizures, developmental delay, and potentially coma or death if untreated. medscape.comresearchgate.nethealthmatters.io The condition is named for the distinctive sweet odor, like maple syrup, of the urine and earwax in affected infants, which is caused by the high concentration of these accumulated organic acids. medscape.comwikipedia.org

Chronically high levels of 3-methyl-2-oxovaleric acid are a defining characteristic of MSUD. hmdb.cahealthmatters.io Therefore, its detection and quantification in urine or blood are essential for newborn screening programs and for managing the dietary treatment of patients, which involves restricting BCAA intake. rupahealth.commedscape.com

Table 1: Key Metabolites in Maple Syrup Urine Disease (MSUD)

| Metabolite | Precursor Amino Acid | Role in MSUD |

|---|---|---|

| This compound | Isoleucine | Accumulates due to BCKAD complex deficiency; serves as a key diagnostic biomarker. rupahealth.comhmdb.ca |

| α-Ketoisocaproic acid | Leucine | Accumulates and contributes to neurotoxicity. researchgate.net |

| α-Ketoisovaleric acid | Valine | Accumulates due to the metabolic block. researchgate.net |

Beyond its primary association with MSUD, elevated levels of 3-methyl-2-oxovaleric acid have been investigated as a potential biomarker in other inherited metabolic disorders. A significant increase in this metabolite can also be indicative of pyruvate (B1213749) dehydrogenase deficiency. rupahealth.comhealthmatters.io

Organic acidurias are a class of over 65 inherited metabolic diseases characterized by the abnormal accumulation and excretion of organic acids. cocukmetabolizma.com While MSUD is a classic example, other disorders of amino acid catabolism can present with overlapping metabolic profiles. cocukmetabolizma.com For instance, in propionic acidemia and methylmalonic aciduria, defects in the catabolic pathway of amino acids like isoleucine, valine, methionine, and threonine lead to the buildup of other specific organic acids. cocukmetabolizma.comnih.gov While 3-methyl-2-oxovaleric acid is most specific to the isoleucine pathway disruption seen in MSUD, its analysis is often part of a broader urinary organic acid profile used to differentiate between these complex conditions. cocukmetabolizma.comnih.gov The presence of certain metabolites can be diagnostic; for example, 2-methylcitric acid is a marker for propionic acidemia. nih.gov

Table 2: this compound in Various Metabolic Disorders

| Disorder | Primary Defect | Association with this compound |

|---|---|---|

| Maple Syrup Urine Disease (MSUD) | Deficiency of branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. nih.govwikipedia.org | Significant accumulation; a primary diagnostic biomarker. rupahealth.comhealthmatters.io |

| Pyruvate Dehydrogenase Deficiency | Deficiency of the pyruvate dehydrogenase complex. | Can be associated with a significant increase in this metabolite. rupahealth.comhealthmatters.io |

| Propionic Acidemia | Deficiency of propionyl-CoA carboxylase. nih.gov | Part of the differential diagnosis in organic acid profiling, though not a primary marker. cocukmetabolizma.comnih.gov |

Metabolomic Profiling Studies for Disease State Association

Metabolomic studies have identified 3-methyl-2-oxovalerate as a potential biomarker in conditions related to glucose intolerance. In a large population-based cohort study, 3-methyl-2-oxovalerate was found to be the strongest predictive biomarker for impaired fasting glucose (IFG) after glucose itself. nih.gov This association was significant and replicated in an independent population, highlighting a key role for the catabolism of branched-chain amino acids in the development of insulin (B600854) resistance and type 2 diabetes. nih.gov The study demonstrated that elevated levels of this metabolite could be detected in both plasma and urine. nih.gov

While research specifically targeting gestational diabetes mellitus (GDM) has identified various other differential metabolites, such as certain amino acids and lipids, the strong link between 3-methyl-2-oxovalerate and impaired glucose metabolism suggests its relevance. nih.govnih.gov GDM is a condition of glucose intolerance first diagnosed during pregnancy, and understanding its underlying metabolic pathways is crucial for both maternal and fetal health. nih.gov The discovery of metabolites like 3-methyl-2-oxovalerate as biomarkers for impaired glucose handling provides potential new avenues for studying the pathologic mechanisms of GDM. nih.govnih.gov

Metabolic profiles in infants are significantly influenced by their diet, particularly the difference between breastfeeding and formula feeding. nih.gov Studies using metabolomic analysis have shown that 3-methyl-2-oxovaleric acid is one of several metabolites that differ significantly between exclusively breastfed (EBF) and exclusively formula-fed (EFF) infants. nih.gov

One longitudinal study identified a group of eight metabolites, including 3-methyl-2-oxovaleric acid, that were associated with both formula feeding and the development of cow's milk sensitization. nih.gov The levels of 3-methyl-2-oxovaleric acid, along with glutarate and lysine, were found to be positively associated with IgE levels, suggesting a link between the metabolism of branched-chain amino acids and allergic responses in formula-fed infants. nih.gov Research has also noted a reduction in the abundance of 3-methyl-2-oxovaleric acid and other amino acid degradation intermediates in certain contexts, indicating shifts in metabolic pathways. researchgate.net The presence of basal levels of clinically relevant metabolites like 3-methyl-2-oxovaleric acid in formula-fed infants highlights the importance of understanding the metabolic impact of infant nutrition. nih.gov

Table 3: Association of 3-Methyl-2-oxovaleric Acid with Infant Feeding

| Feeding Type | Key Finding | Associated Metabolites | Implication |

|---|---|---|---|

| Formula Feeding | Associated with different metabolic profiles compared to breastfeeding. nih.gov | 3-methyl-2-oxovaleric acid , glutarate, lysine, N-phenylacetylglycine, N,N-dimethylglycine, 3-indoxysulfate, 2-oxoglutaric acid, pantothenate. nih.gov | Potential link to the development of milk sensitization and allergies. nih.govresearchgate.net |

Methodological Advancements in Metabolic Biomarker Discovery

The identification of this compound and other small molecules as biomarkers for disease is driven by advancements in metabolomics technologies. nih.gov The primary analytical platforms used for both targeted and untargeted metabolomics are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govuah.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a reliable and widely used method for the analysis of urinary organic acids. nih.gov It allows for the precise and simultaneous quantification of numerous compounds in a sample, which has been instrumental in diagnosing and understanding metabolic disorders like organic acidurias. nih.govuah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high metabolomic coverage across a wide range of metabolite classes. nih.gov Its sensitivity and specificity make it a powerful tool for discovering and validating biomarkers in complex biological samples like plasma. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR): NMR is another key technology in metabolomics that can provide a broad picture of the metabolites present in a sample, such as urine, to understand the metabolic impact of factors like diet. nih.govnih.gov

These methodologies can be applied in two main ways: untargeted metabolomics, which aims to measure as many metabolites as possible to discover new biomarkers, and targeted metabolomics, which focuses on the accurate quantification of a specific, predefined set of metabolites. uah.edu The combination of these advanced analytical techniques with sophisticated data analysis allows researchers to identify differentially expressed metabolites, like this compound, and link them to specific disease states or physiological conditions. nih.govnih.gov

Application of Multivariate Statistical Analysis and Bioinformatic Tools

There is no specific information available in the reviewed scientific literature regarding the application of multivariate statistical analysis or bioinformatic tools in the study of this compound as a biomarker. General metabolomic studies frequently employ techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify patterns and potential biomarkers from complex datasets, but their specific application to this compound is not documented.

Design and Execution of Longitudinal Metabolomic Studies

No specific longitudinal metabolomic studies with a focus on tracking the levels of this compound over time have been identified in the available literature. While the design of such studies is a common practice in metabolomics to understand disease progression or response to treatment, research detailing these methods for this specific compound is not available.

Synthetic and Biocatalytic Research Applications of 3 Methyl 2 Oxopentanedioic Acid

Chemical Synthesis Methodologies for 3-Methyl-2-oxopentanedioic Acid and its Derivatives

The controlled synthesis of this compound, a chiral α-keto acid, presents unique challenges and opportunities for organic chemists. The development of synthetic routes that are both efficient and stereoselective is crucial for accessing specific isomers needed for various research applications.

The stereospecific synthesis of this compound is of significant interest due to the importance of chirality in biological systems. One notable enzymatic approach involves the stereospecific methylation of α-ketoglutarate. nih.gov

In a key study, S-adenosyl methionine (SAM)-dependent methyltransferases, such as GlmT, DptI, and LptI, were found to catalyze the methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate, which is the (R)-enantiomer of this compound. nih.gov This enzymatic transformation provides a direct and highly selective route to a specific stereoisomer of the target compound.

While enzymatic methods offer high stereoselectivity, chemical synthesis routes are also being explored. These often involve multi-step processes starting from readily available precursors. For instance, the synthesis of related 3-oxoglutaric acid derivatives has been achieved through various methods, including the reaction of ketene (B1206846) with phosgene. google.com Such foundational methods can be adapted for the synthesis of this compound by incorporating a methyl group at the appropriate position.

| Method | Starting Material | Key Reagents/Enzymes | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enzymatic Methylation | α-Ketoglutarate | SAM-dependent methyltransferases (GlmT, DptI, LptI) | High (produces (R)-enantiomer) | nih.gov |

| Adapted Chemical Synthesis | Ketene, Phosgene | Various, involving methylation steps | Generally low unless chiral auxiliaries or catalysts are used | google.com |

The synthesis of various isomers and analogues of this compound is crucial for their use as biochemical probes to investigate metabolic pathways and enzyme mechanisms. These synthetic targets include different stereoisomers and isotopically labeled versions of the molecule.

The synthesis of isotopomers, where one or more atoms are replaced by their isotopes (e.g., ¹³C, ¹⁵N, ²H), is particularly valuable for metabolic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netmdpi.com General strategies for synthesizing isotopically labeled α-amino acids and their corresponding α-keto acids can be applied to this compound. researchgate.netmdpi.com For example, starting from isotopically labeled precursors allows for the introduction of a label at a specific position in the final molecule.

The synthesis of structural analogues, where parts of the molecule are modified, helps in understanding the structure-activity relationships of enzymes that interact with this compound. For instance, analogues with different alkyl groups at the 3-position or modifications to the carboxyl groups can be synthesized to probe the binding pocket of relevant enzymes. The synthesis of such analogues often follows established organic chemistry principles, adapting known reactions to the specific target molecule.

Biocatalytic Production and Enzymatic Transformations

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing this compound and for its subsequent use in enzymatic reactions.

Metabolic engineering of microorganisms like Escherichia coli holds significant promise for the overproduction of valuable chemicals, including dicarboxylic acids. nih.govnih.gov While specific examples of engineering E. coli for high-level production of this compound are not yet widely reported, the principles and strategies used for other diols and dicarboxylic acids are readily applicable. nih.gov

These strategies typically involve:

Pathway Engineering: Introducing and overexpressing the genes for the enzymes that catalyze the conversion of a central metabolite (like α-ketoglutarate) to this compound.

Host Strain Optimization: Modifying the host's metabolism to direct more carbon flux towards the desired product and to eliminate competing pathways.

Fermentation Process Optimization: Fine-tuning culture conditions such as temperature, pH, and nutrient feed to maximize product yield.

| Engineering Strategy | Target | Potential Benefit | Relevant Research |

|---|---|---|---|

| Pathway Engineering | Overexpression of methyltransferase and other pathway enzymes | Increased catalytic activity towards the product | nih.govnih.gov |

| Host Strain Optimization | Deletion of competing metabolic pathways | Increased precursor availability | nih.gov |

| Fermentation Optimization | Control of pH, temperature, and substrate feed | Improved cell growth and product titer | nih.govnih.gov |

Enzyme-catalyzed cascade reactions, where multiple enzymatic steps are carried out in a single pot, are a powerful tool for the efficient synthesis of complex molecules. researchgate.netresearchgate.net this compound can serve as a key intermediate in such cascades.

For example, the stereospecific conversion of (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methyl glutamate (B1630785) is catalyzed by a branched-chain amino acid transaminase. nih.gov This reaction can be part of a larger cascade to produce valuable chiral amino acids or their derivatives. The use of whole-cell biocatalysts or purified enzymes in these cascades can lead to high yields and stereoselectivities under mild reaction conditions. researchgate.net

The design of efficient enzyme cascades requires careful selection of enzymes with compatible reaction conditions and high substrate specificity to avoid unwanted side reactions.

Development of this compound as a Biochemical Research Probe

This compound and its analogues are valuable tools for studying metabolic pathways and enzyme functions. Their structural similarity to key metabolites like α-ketoglutarate allows them to act as probes to investigate the roles of these metabolites in cellular processes. nih.govrsc.org

Isotopically labeled versions of this compound are particularly useful for tracing its metabolic fate and for quantifying its levels in biological samples. google.com These labeled compounds can be used in metabolic flux analysis to understand how different metabolic pathways are regulated.

Furthermore, synthetic analogues of this compound can be designed to act as inhibitors or activators of specific enzymes. rsc.org By studying the effects of these analogues on enzyme activity, researchers can gain insights into the enzyme's mechanism and identify potential targets for drug development. The development of such molecular probes is an active area of research with the potential to significantly advance our understanding of metabolism and disease. rsc.org

Future Research Directions and Unexplored Avenues in 3 Methyl 2 Oxopentanedioic Acid Studies

Integration with Multi-Omics Data in Systems Biology Approaches

A primary challenge in studying a novel metabolite is understanding its context within the complex network of cellular processes. Systems biology, through the integration of multiple "omics" datasets, provides a powerful framework to address this.

Future research should focus on generating and integrating multi-omics data from organisms potentially producing or utilizing 3-methyl-2-oxopentanedioic acid. This includes:

Genomics and Transcriptomics: To identify genes and transcripts that are co-expressed under conditions where this compound is detected. This can reveal potential enzymes and transporters associated with its metabolism. aacrjournals.orgasm.org

Proteomics: To directly identify the proteins whose abundance correlates with the presence of the metabolite, providing stronger evidence for enzymatic involvement. aacrjournals.orgasm.org

Metabolomics and Lipidomics: Untargeted metabolomics can place this compound within a broader metabolic snapshot, identifying precursor molecules, downstream products, and associated pathway shifts. mdpi.comresearchgate.net For instance, studies on ketogenic diets have successfully used multi-omics to uncover novel metabolic pathways. mdpi.com

By integrating these datasets, researchers can construct a comprehensive view of the metabolic state, moving from simple correlation to a mechanistic understanding of the pathways involving this compound. hi.isnih.gov Such approaches have been successfully used to study the metabolism of other organic acids in various organisms. researchgate.netnih.gov

Table 1: Conceptual Multi-Omics Integration Strategy

| Omics Layer | Data to be Generated | Potential Insights |

| Genomics | Whole-genome sequencing of potential producing organisms. | Identification of gene clusters related to dicarboxylic acid metabolism. |

| Transcriptomics | RNA-Seq analysis under different metabolic conditions. | Correlating gene expression with metabolite presence to find candidate enzymes. |

| Proteomics | Quantitative protein profiling (e.g., iTRAQ, SWATH). | Confirming the expression of enzymes identified by transcriptomics. |

| Metabolomics | Untargeted GC-MS or LC-MS analysis of intracellular and extracellular fractions. | Quantifying levels of this compound and related metabolites. |

Advanced Computational Modeling for Predictive Metabolic Engineering

Computational tools are indispensable for navigating the complexity of metabolic networks and for designing rational metabolic engineering strategies. nih.govnih.gov

Future work should leverage genome-scale metabolic models (GEMs) to predict the metabolic fate and impact of this compound. wur.nlasm.orgresearchgate.net These models can simulate the flux through various metabolic pathways and can be used to:

Identify potential synthesis and degradation pathways: By adding hypothetical reactions involving this compound to existing GEMs, it is possible to predict plausible metabolic routes. frontiersin.orgoup.com

Predict the impact on cellular metabolism: Simulations can show how the production or consumption of this compound might affect central carbon metabolism, redox balance, and energy production.

Design engineered organisms: GEMs can guide the selection of gene knockouts or overexpressions to channel metabolic flux towards the production of this compound or its derivatives. frontiersin.orgoup.com This approach has been successfully applied to the production of other dicarboxylic acids. encyclopedia.pub

The development of dynamic metabolic models could further enhance predictive power by capturing the temporal behavior of the metabolic network in response to environmental changes. nih.gov

Exploration of Novel Biocatalytic Strategies for Sustainable Chemical Production

The unique structure of this compound makes it a potentially valuable platform chemical for the synthesis of specialty polymers or pharmaceuticals. Biocatalysis, the use of enzymes for chemical synthesis, offers a green and highly selective alternative to traditional chemical methods. chemistryjournals.neted.ac.uknumberanalytics.com

Future research should explore:

Enzyme discovery: Mining genomic databases for enzymes with predicted activity towards dicarboxylic acids or keto acids. Potential candidates include transaminases, dehydrogenases, carboxylases, and aldolases.

Enzyme engineering: Using techniques like directed evolution to improve the activity, selectivity, and stability of identified enzymes for the specific synthesis of this compound. ed.ac.ukeuropa.eu

Cascade reactions: Designing multi-enzyme cascades to produce the target molecule from simple, renewable feedstocks in a one-pot synthesis, which is both cost-effective and environmentally friendly. nih.govresearchgate.net

The development of biocatalytic routes could enable the sustainable production of this and other functionalized dicarboxylic acids. nih.govkaist.ac.krnih.gov

Table 2: Potential Biocatalytic Reactions for Investigation

| Enzyme Class | Potential Reaction | Precursor(s) |

| Isocitrate Dehydrogenase-like | Oxidative decarboxylation | A methylated isocitrate analog |

| Transaminase | Amination/Deamination | Corresponding amino-dicarboxylic acid |

| Aldolase (B8822740) | Aldol condensation | Pyruvate (B1213749) and a methyl-succinate semialdehyde |

| Decarboxylase | Decarboxylation | A larger precursor molecule |

Elucidating Undiscovered Metabolic Functions and Regulatory Networks

Beyond its potential in biotechnology, this compound may have a yet-unknown biological role. Its structural similarity to α-ketoglutarate, a central molecule in nitrogen metabolism and a signaling molecule, suggests it could have regulatory functions. frontiersin.org

Unexplored avenues include:

Role as a signaling molecule: Investigating whether it can act as an allosteric regulator of enzymes or as a signaling molecule in intercellular communication. Dicarboxylic acids have been shown to play roles in proteostasis. biorxiv.org

Involvement in novel metabolic pathways: The compound could be an intermediate in a previously uncharacterized metabolic pathway for amino acid or lipid metabolism. The discovery of novel pathways for keto acids is an active area of research. nih.govscitechdaily.com

Interaction with regulatory networks: Studying how its presence affects global regulatory networks that control metabolism and cell development. wur.nlplos.orgasm.org For example, the Pho regulon is a vast network in bacteria that responds to nutrient availability. frontiersin.org

Uncovering these fundamental biological roles would not only advance our understanding of metabolism but could also reveal new targets for therapeutic intervention or further metabolic engineering efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-methyl-2-oxopentanedioic acid?

- Methodological Answer : The sodium salt derivative of this compound (C₆H₇O₅Na) is synthesized via condensation reactions under controlled pH (7.0–8.5) and purified by recrystallization. Characterization includes melting point analysis (204–206°C), NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification. SMILES strings (e.g., CC(C)(C(=O)C(=O)O)O) and InChI keys are critical for digital reproducibility .

Q. How can analytical techniques differentiate this compound from structurally similar α-keto acids?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm effectively separates α-keto acids based on retention times. Tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) distinguishes isomers via fragmentation patterns. For example, this compound shows a unique m/z ratio of 161.08 (M-H⁻) compared to 2-oxoisovaleric acid (m/z 131.06) .

Advanced Research Questions

Q. What experimental approaches validate the role of this compound in inhibiting Mycobacterium tuberculosis ketopantoate hydroxymethyltransferase?

- Methodological Answer : Kinetic assays using recombinant enzyme and varying substrate concentrations (0.1–10 mM) quantify inhibition constants (Kᵢ). X-ray crystallography at 1.8 Å resolution identifies binding interactions between the compound’s carboxyl groups and the enzyme’s active site (e.g., Arg-152 and His-183 residues). Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Kₘ without affecting Vₘₐₓ .

Q. How does this compound contribute to α-keto acid accumulation in maple syrup urine disease (MSUD)?

- Methodological Answer : In vitro neuronal models (e.g., SH-SY5Y cells) exposed to this compound (0.5–2.0 mM) show reduced glutamate uptake via HPLC analysis. Metabolomic profiling (GC-MS) reveals elevated branched-chain α-keto acids (BCKAs), confirming competition with glutamate transporters. Statistical significance (p < 0.05) is assessed using ANOVA with post-hoc Tukey tests .

Q. What methodologies assess the compound’s impact on mitochondrial α-ketoglutarate dehydrogenase (KGDH) activity?

- Methodological Answer : Isolated mitochondria from rat liver are treated with this compound (50–200 µM). KGDH activity is measured spectrophotometrically via NAD⁺ reduction at 340 nm. Calcium efflux is monitored using Fura-2AM fluorescence. Data contradictions (e.g., dose-dependent inhibition vs. transient activation) are resolved by controlling for redox state (GSH/GSSG ratios) and mitochondrial membrane potential (JC-1 staining) .

Q. How can isotopic labeling trace this compound metabolism in Enterococcus faecalis?

- Methodological Answer : Uniformly ¹³C-labeled compound is incubated with E. faecalis cultures under anaerobic conditions. Metabolic flux analysis (MFA) via ¹³C-NMR tracks incorporation into TCA cycle intermediates (e.g., citrate, succinate). Data normalization to cell density (OD₆₀₀) and ATP levels (luciferase assays) controls for growth rate variability .

Q. What structural modifications enhance the compound’s stability for in vivo pharmacokinetic studies?

- Methodological Answer : Methyl ester derivatives (e.g., methyl 2-acetyl-3-nitrophenyl-5-oxo-hexanoate) are synthesized to reduce renal clearance. Stability is tested in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 h) with LC-MS quantification. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are modeled using non-compartmental analysis (NCA) in Sprague-Dawley rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.